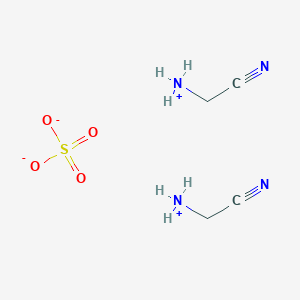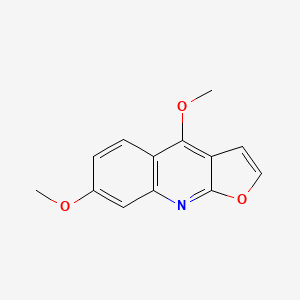
Evolitrine
Vue d'ensemble
Description
Evolitrine is an innovative new synthetic compound developed by scientists in the field of biochemistry and pharmacology. It has been designed to act as a powerful and versatile tool in laboratory experiments, offering researchers a range of advantages over traditional methods of research. In
Applications De Recherche Scientifique
Medicine: Neuroprotective Agent
Evolitrine has been identified as a major alkaloid with neuroprotective potential. It is derived from the plant Melicope lunu-ankenda and has shown promise in the treatment of neurodegenerative diseases . The compound’s ability to act as an anti-inflammatory agent without causing gastric irritation makes it a desirable candidate for further pharmacological studies .
Biotechnology: Enzyme Production
In biotechnology, Evolitrine could be explored for its role in the production of enzymes that are stable under extreme conditions. These enzymes, or extremozymes, have significant industrial applications due to their robust nature .
Pharmacology: Anti-Inflammatory Properties
Pharmacologically, Evolitrine has been shown to possess potent anti-inflammatory properties. It has been compared to indomethacin, a nonsteroidal anti-inflammatory drug, in its effectiveness at reducing carrageenan-induced edema .
Industrial Processes: Chemical Synthesis
While not directly linked to Evolitrine, the principles of using biologically derived compounds in industrial processes are well-established. Enzymes and other biological catalysts offer a greener alternative to traditional chemical synthesis, providing specific, less toxic, and environmentally friendly processes .
Mécanisme D'action
Target of Action
Evolitrine, a major alkaloid present in the Melicope lunu-ankenda plant , primarily targets inflammatory pathways . It has been identified as a potent anti-inflammatory agent .
Mode of Action
Evolitrine interacts with its targets by inhibiting inflammation. In a study conducted on a paw oedema animal model induced by carrageenan, Evolitrine showed a significant anti-inflammatory effect . It was found to inhibit 57% of carrageenan-induced edema at a concentration of 20 mg/kg .
Biochemical Pathways
Evolitrine affects the biochemical pathways related to inflammation. It exerts its anti-inflammatory effects by modulating these pathways, leading to a reduction in edema and inflammation . .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The primary molecular and cellular effect of Evolitrine’s action is the reduction of inflammation. It has been demonstrated to inhibit edema, a common sign of inflammation, in animal models . This suggests that Evolitrine may have potential therapeutic applications in conditions characterized by inflammation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of Evolitrine.
Propriétés
IUPAC Name |
4,7-dimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHMXOYRUTQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200325 | |
| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Evolitrine | |
CAS RN |
523-66-0 | |
| Record name | Evolitrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Evolitrine and where is it found?
A1: Evolitrine is a furoquinoline alkaloid primarily found in plants belonging to the Rutaceae family. It was first discovered in the bark and leaves of Evodia littoralis Endl. []. Other plant sources include Melicope triphylla, Medicosma subsessilis, Acronychia oligophylebia, Raputia praetermissa, Nematolepis phebalioides, Diospyros discolor, and Acronychia pedunculata [, , , , , , , ].
Q2: What is the molecular formula and weight of Evolitrine?
A2: Evolitrine has a molecular formula of C13H11NO3 and a molecular weight of 229.24 g/mol [].
Q3: What are the characteristic spectroscopic features of Evolitrine?
A3: While specific spectroscopic data is not extensively detailed in the provided abstracts, Evolitrine's structure elucidation relies on UV, IR, MS, and NMR analyses. The presence of characteristic peaks in these spectra helps confirm its identity and differentiate it from other furoquinoline alkaloids [, , ].
Q4: What is the structure of Evolitrine?
A4: Evolitrine is the 7-methoxy derivative of dictamnine. It features a furo[2,3-b]quinoline core structure with a methoxy group substituted at the 7-position [, ].
Q5: Have any synthetic routes to Evolitrine been developed?
A5: Yes, several synthetic methods for Evolitrine have been reported. Early syntheses confirmed its structure as 7-methoxydictamnine []. A new method utilizes 3-oxiranylquinoline and dimethylsulfonium methylide []. Other approaches involve condensation reactions, cyclodebenzylation, and dehydrogenation steps [].
Q6: Has the structure-activity relationship (SAR) of Evolitrine been investigated?
A6: While specific SAR studies focusing solely on Evolitrine are not detailed in the provided abstracts, research on related furoquinoline alkaloids suggests that modifications to the core structure, particularly substitutions on the quinoline and furan rings, can impact their biological activities, potency, and selectivity [].
Q7: What are the known biological activities of Evolitrine?
A7: Evolitrine has demonstrated inhibitory activity against rabbit platelet aggregation induced by arachidonic acid and collagen []. It also inhibits rat aorta tonic contraction induced by norepinephrine and potassium chloride in the presence of calcium ions []. Additionally, Evolitrine exhibits antifungal activity, although its potency is considered weak [, ].
Q8: Are there any reports on the mechanism of action of Evolitrine?
A8: Specific details about the molecular mechanism of action of Evolitrine are not extensively covered in the provided research. Further investigation is needed to elucidate how Evolitrine interacts with its targets at a molecular level and the downstream effects responsible for its observed biological activities.
Q9: Has Evolitrine been investigated for its potential in treating specific diseases?
A9: While Evolitrine exhibits interesting biological activities in vitro, further research is necessary to determine its potential therapeutic applications. Extracts and fractions containing Evolitrine from Acronychia pedunculata leaves have shown anti-inflammatory and anti-nociceptive activities in experimental models, suggesting potential applications in pain and inflammation management [, ].
Q10: What analytical methods are used to identify and quantify Evolitrine?
A10: High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of Evolitrine in plant extracts []. Coupling HPLC with techniques like mass spectrometry (HPLC-MS) can further enhance identification and quantification accuracy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



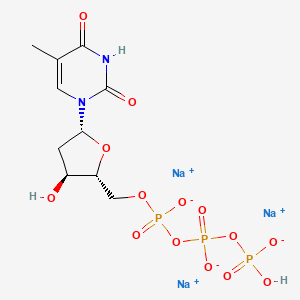
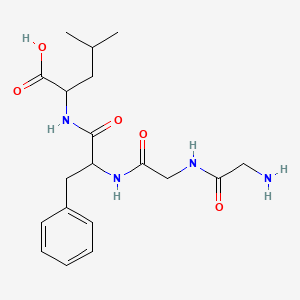


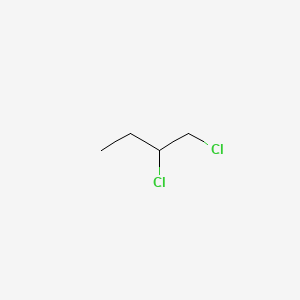
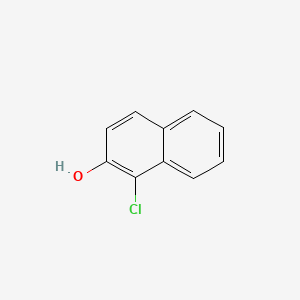

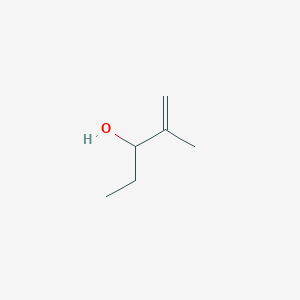

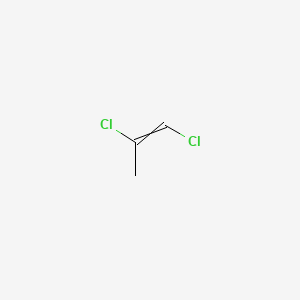

![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)

